Tert-butyl 3-acetylazepane-1-carboxylate

Description

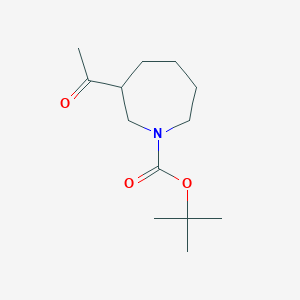

Tert-butyl 3-acetylazepane-1-carboxylate (CAS: 1782629-29-1) is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with an acetyl group at the 3-position and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bicyclic structure and functional groups enable diverse reactivity.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 3-acetylazepane-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |

InChI Key |

QUGHWYDAHLLZSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: Azepane is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl azepane-1-carboxylate.

Step 2: The resulting tert-butyl azepane-1-carboxylate is then acetylated using acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetylazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-acetylazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl ester and acetyl groups allows for specific interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Ring Size | Suppliers | Key Features |

|---|---|---|---|---|---|---|

| This compound | 1782629-29-1 | C₁₂H₂₁NO₃ | 3-acetyl, 1-tert-butyl | 7-membered | 2 | Azepane backbone, moderate reactivity |

| Tert-butyl 3-acetylazetidine-1-carboxylate | N/A | C₁₀H₁₇NO₃ | 3-acetyl, 1-tert-butyl | 4-membered | 12 | Compact azetidine ring, higher strain |

| Tert-butyl 4-amino-5-phenylazepane-1-carboxylate | 1353989-57-7 | C₁₇H₂₆N₂O₂ | 4-amino, 5-phenyl, 1-tert-butyl | 7-membered | Multiple | Amino and aromatic groups, basicity |

| Tert-butyl 3-carbamoylazepane-1-carboxylate | 2168663-17-8 | C₁₂H₂₂N₂O₃ | 3-carbamoyl, 1-tert-butyl | 7-membered | 1 | Carbamoyl group, H-bonding capacity |

Structural and Reactivity Differences

- Ring Size and Strain: The azepane ring (7-membered) in the target compound offers conformational flexibility compared to the strained azetidine (4-membered) analog, which may influence reaction kinetics and stability under harsh conditions .

- In contrast, the carbamoyl group in the analog (CAS: 2168663-17-8) provides hydrogen-bonding capacity, improving solubility in polar solvents . The azetidine analog (12 suppliers) is more commercially accessible, likely due to its utility in peptide mimetics and small-molecule drug discovery .

Commercial and Research Trends

- Supplier Availability: The azetidine derivative’s high supplier count (12) reflects its broad applicability, while the carbamoyl analog (1 supplier) remains niche . Limited suppliers for the target compound (2) suggest specialized use, possibly in constrained macrocycle synthesis .

Biological Activity

Tert-butyl 3-acetylazepane-1-carboxylate, a compound classified under azepanes, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1721-59-1

- Molecular Formula : C_{11}H_{19}NO_3

- Molecular Weight : 213.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines.

- Antimicrobial Activity : Some derivatives of azepanes have shown efficacy against bacterial strains, indicating potential for further development as antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some azepane derivatives are known to inhibit specific enzymes involved in metabolic processes, which may contribute to their cytotoxic effects.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal activity and providing neuroprotective effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Inhibits growth of cancer cell lines | |

| Antimicrobial | Active against various bacterial strains | |

| Neuroprotective | Potential protective effects on neurons |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure Feature | Biological Effect |

|---|---|---|

| This compound | Azepane ring with acetyl group | Cytotoxicity in cancer cells |

| Related Azepane Derivative | Varies in substituents | Antimicrobial activity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for development as an anti-cancer agent .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial activity .

- Neuroprotective Research : A recent study investigated the neuroprotective effects of related azepanes in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage, supporting further exploration into their therapeutic potential for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.